molecular formula C6H8N2O2 B046758 Ethyl 1H-imidazole-4-carboxylate CAS No. 23785-21-9

Ethyl 1H-imidazole-4-carboxylate

Cat. No. B046758
CAS RN: 23785-21-9
M. Wt: 140.14 g/mol
InChI Key: KLWYPRNPRNPORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 1H-imidazole-4-carboxylate and its derivatives involves several methods. One approach includes hydrogen-bonded supramolecular structures in one, two, and three dimensions through a combination of N-H...N, C-H...N, and C-H...O hydrogen bonds, showcasing the versatility in forming complex molecular architectures (Costa et al., 2007). Additionally, the compound has been synthesized from butanoic acid and o-phenylenediamine via condensation under microwave-irradiation, oxidation, esterification, and the Grignard reaction, highlighting a pathway to the key intermediate of Olmesartan (Shen Zheng-rong, 2007).

Molecular Structure Analysis

The molecular structure of Ethyl 1H-imidazole-4-carboxylate derivatives reveals a rich array of hydrogen-bonded supramolecular structures, ranging from one-dimensional chains to three-dimensional frameworks. These structures are primarily stabilized through hydrogen bonding, demonstrating the compound's ability to form complex molecular arrangements (Costa et al., 2007).

Chemical Reactions and Properties

The reactivity and chemical properties of Ethyl 1H-imidazole-4-carboxylate derivatives have been explored through various studies. For instance, ethylation of imidazole-4-acetate methyl ester yields 1-ethyl-1H-Imidazol-4-ylacetic acid methyl ester and its derivatives, highlighting the compound's versatility in chemical reactions (Banerjee et al., 2013).

Physical Properties Analysis

The physical properties of Ethyl 1H-imidazole-4-carboxylate derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various chemical and pharmaceutical processes. The crystal structures of these compounds, determined by single-crystal X-ray diffraction, illustrate the importance of strong hydrogen bonds in their crystal packing (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, are key aspects of Ethyl 1H-imidazole-4-carboxylate's chemical profile. Studies on its synthesis and reactions with other compounds offer insights into its chemical behavior and potential applications in synthesis and pharmaceuticals (Shen Zheng-rong, 2007).

Scientific Research Applications

  • Ethyl Imidazole-1-Carboxylate (EImC) is recognized as a novel carbonylating agent for synthesizing 1,2,4-oxadiazol-5(4H)-ones. These compounds have demonstrated potential anti-mycobacterial activity, comparable to known antibiotics like ciprofloxacin and ethambutol (IndrasenaReddy et al., 2017).

  • 1H-imidazoles, including Ethyl 1H-imidazole-4-carboxylate, have potential as estrogen receptor ligands and inhibitors of cyclooxygenase, impacting the arachidonic acid cascade. This suggests their possible application in therapeutic areas like cancer treatment (Wiglenda et al., 2005).

  • Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, a derivative, has been identified as a novel, highly reactive, and stable compound with potential applications across various fields, indicating the versatility of Ethyl 1H-imidazole-4-carboxylate derivatives (Sathyanarayana & Poojary, 2021).

  • Imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide deoxynucleotides, related to Ethyl 1H-imidazole-4-carboxylate, serve as simplified DNA building blocks with ambiguous pairing capacity. They could benefit areas like cell differentiation and cellular repair (Pochet & Dugué, 1998).

  • The derivatives of Ethyl 1H-imidazole-4-carboxylate, specifically 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate, have demonstrated significant β-glucuronidase inhibitory activity. This suggests their potential in the development of new therapeutic agents (Salar et al., 2017).

  • Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, another derivative, is a key intermediate in the synthesis of Olmesartan, a medication used for treating high blood pressure (Zheng-rong, 2007).

Mechanism of Action

Target of Action

Ethyl 1H-imidazole-4-carboxylate, also known as Ethyl imidazole-4-carboxylate, is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral properties . Ethyl 1H-imidazole-4-carboxylate has been identified as a new class of anti-tuberculosis agents .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties, which make them an important synthon in the development of new drugs . The compound’s interaction with its targets likely involves the formation of coordination polymers .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that the compound is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water , which may influence its bioavailability.

Result of Action

It has been identified as a new class of anti-tuberculosis agents , suggesting that it may have a significant impact on the cellular processes of Mycobacterium tuberculosis.

Action Environment

The action of Ethyl 1H-imidazole-4-carboxylate may be influenced by various environmental factors. For instance, its solubility in different solvents may affect its distribution and efficacy in different biological environments. Furthermore, it should be stored in a dark place, sealed in dry conditions, and at room temperature , indicating that light, moisture, and temperature may affect its stability.

Safety and Hazards

Ethyl 1H-imidazole-4-carboxylate is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

ethyl 1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWYPRNPRNPORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178471
Record name Ethyl 4(5)-imidazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-imidazole-4-carboxylate

CAS RN

23785-21-9
Record name Ethyl 4(5)-imidazolecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023785219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23785-21-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4(5)-imidazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1H-imidazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4(5)-IMIDAZOLECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIC7LR0ZON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 1H-imidazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1H-imidazole-4-carboxylate
Reactant of Route 4
Ethyl 1H-imidazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1H-imidazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1H-imidazole-4-carboxylate

Q & A

Q1: What is the significance of Ethyl 1H-imidazole-4-carboxylate's ability to chelate metal ions?

A: Ethyl 1H-imidazole-4-carboxylate, or more precisely its deprotonated form, acts as a versatile ligand in coordination chemistry. This capability stems from the presence of both nitrogen and oxygen donor atoms within its structure. As demonstrated in the studies, it can effectively chelate various metal ions, including Cobalt(II) [], Sodium(I) [], and Zinc(II) []. This chelation leads to the formation of stable metal complexes with diverse geometries, often exhibiting distorted octahedral arrangements around the metal center. This property makes Ethyl 1H-imidazole-4-carboxylate and its derivatives valuable building blocks for supramolecular structures and potential catalysts.

Q2: How does the structure of Ethyl 1H-imidazole-4-carboxylate influence its coordination behavior and crystal packing?

A: The presence of both a carboxylate group and an imidazole ring in Ethyl 1H-imidazole-4-carboxylate significantly influences its behavior. In its zwitterionic form, the carboxyl and carboxylate groups on the molecule are nearly coplanar with the imidazole ring due to the O—C—C—C torsion angles being close to 0° or 180° []. This planarity, along with the potential for intramolecular hydrogen bonding within the molecule, impacts its coordination to metal ions and its ability to form extensive hydrogen bonding networks in crystal structures [, , , ]. These networks, often involving water molecules, contribute to the stability and unique packing arrangements observed in the crystalline state.

Q3: What analytical techniques are typically employed to characterize Ethyl 1H-imidazole-4-carboxylate and its metal complexes?

A: A combination of techniques is employed to comprehensively characterize Ethyl 1H-imidazole-4-carboxylate and its metal complexes. Single-crystal X-ray diffraction is crucial for determining the three-dimensional structure of the molecule and its complexes, revealing bond lengths, angles, and crystal packing arrangements [, , , ]. Spectroscopic methods, such as infrared spectroscopy, can provide information about the presence and nature of functional groups, including the carboxylate and imidazole moieties. Additionally, elemental analysis is essential for confirming the chemical composition and purity of the synthesized compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.